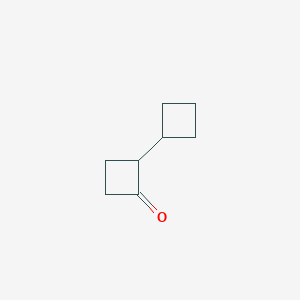
5-(4-氯-3-氟苯基)-1,2,4-三嗪-3-胺
描述
5-(4-Chloro-3-fluorophenyl)-1,2,4-triazin-3-amine, also known as CFT, is a synthetic triazine compound with a variety of applications in research and industry. It is a versatile molecule that has been used to create a number of different compounds, such as dyes, drugs, and pesticides. CFT is also used in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and fluorinated compounds. CFT is a highly reactive molecule, and it is important to understand its properties and applications before using it in research or industry.
科学研究应用
氨基化和环收缩
- 三嗪的氨基化,包括类似于5-(4-氯-3-氟苯基)-1,2,4-三嗪-3-胺的化合物,会导致相应的3-氨基-1,2,4-三嗪的形成。这个过程通常会产生副产物,如环收缩产物和二聚体,表明三嗪衍生物的化学多样性 (Rykowski & Plas, 1982)。
合成抗菌剂
- 含氟三嗪酮,类似于所讨论的化合物,已被合成并显示出作为潜在抗菌剂的活性。这突显了含氟取代的三嗪在新型抗微生物分子开发中的作用 (Holla, Bhat, & Shetty, 2003)。
抗微生物活性
- 新的1,2,4-三唑衍生物,结构类似于感兴趣的化合物,已被合成并评估其抗微生物活性。其中一些化合物对各种微生物表现出良好至中等的有效性 (Bektaş等,2007)。
潜在的抗HIV-1和CDK2抑制剂
- 含氟取代的1,2,4-三嗪酮已被研究其作为抗HIV-1和CDK2抑制剂的潜力,显示这些化合物在治疗HIV和癌症方面可能具有重要意义 (Makki, Abdel-Rahman, & Khan, 2014)。
含三嗪-3-基团的抗微生物剂合成
- 含三嗪-3-基团的新氟化氨基杂环化合物已被合成并表现出高抗微生物活性。这表明这类化合物在开发新的抗微生物疗法中具有潜力 (Bawazir & Abdel-Rahman, 2018)。
拉莫三嗪类似物的合成
- 含氟取代的1,2,4-三嗪已被用于合成拉莫三嗪类似物,对各种细菌表现出显著的抗菌活性。这展示了该化合物在新型抗菌药物开发中的潜力 (Alharbi & Alshammari, 2019)。
属性
IUPAC Name |
5-(4-chloro-3-fluorophenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN4/c10-6-2-1-5(3-7(6)11)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIVRGKGZODVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=NC(=N2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride](/img/structure/B1434828.png)
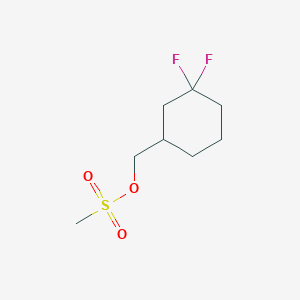
![Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride](/img/structure/B1434834.png)
![2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid](/img/structure/B1434835.png)
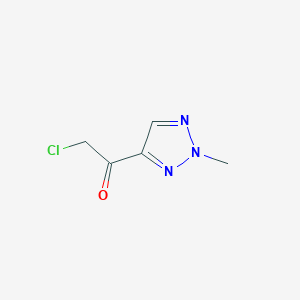
![[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1434838.png)
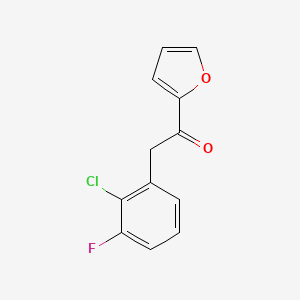
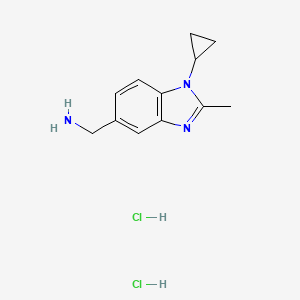
![2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1434843.png)

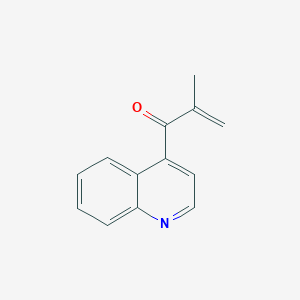
![N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride](/img/structure/B1434849.png)
